2-Methylpyrrolidine-1-sulfonyl chloride
Overview
Description
2-Methylpyrrolidine-1-sulfonyl chloride is an organic compound with the molecular formula C5H10ClNO2S and a molecular weight of 183.66 . It is a liquid at room temperature and should be stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C5H10ClNO2S/c1-5-3-2-4-7 (5)10 (6,8)9/h5H,2-4H2,1H3
. This indicates that the molecule consists of a pyrrolidine ring with a methyl group and a sulfonyl chloride group attached. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C . .Scientific Research Applications
Ruthenium-catalyzed Meta Sulfonation
A selective catalytic meta sulfonation of 2-phenylpyridines occurs in the presence of (arene)ruthenium(II) complexes upon reaction with sulfonyl chlorides. This process leverages the 2-pyridyl group to facilitate the formation of a stable Ru-C(aryl) σ bond, inducing a strong para-directing effect and enabling electrophilic aromatic substitution with the sulfonyl chloride. This catalytic process provides access to sulfones at positions meta to the chelating group, showcasing a novel approach to regioselectivity in reactions involving cyclometalation assisted by chelation (Saidi et al., 2011).
Synthesis of Sulfonyl Chlorides
Sulfonyl chlorides are vital in producing detergents, ion-exchange resins, elastomers, pharmaceuticals, dyes, and herbicides. A new method for synthesizing sulfonyl chlorides involves the oxidation of thiols and disulfides with chlorine dioxide, offering a simple, convenient, high-yield process that doesn't require special conditions. This method represents an advancement in the industrial and laboratory-scale production of sulfonyl chlorides, providing a viable alternative to traditional methods that may involve severe reaction conditions (Lezina et al., 2011).
Vilsmeier Reaction for Synthesis of 5-(Chloromethyl)-2-furaldehyde
Phosphorus or sulfur chlorides, when screened for the chlorination of 5-(hydroxymethyl)-2-furaldehyde, have shown efficacy in producing 5-(chloromethyl)-2-furaldehyde with dimethylformamide or N-methylpyrrolidone as solvents. This methodology provides a good yield of the product, highlighting the utility of sulfonyl chlorides in facilitating electrophilic aromatic substitution reactions (Sanda et al., 1992).
Solid-Phase Synthesis of Oxazolidinones
Polymer-supported sulfonyl chloride has been utilized in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones. This process involves attaching 1,2-diols to the solid support, followed by reaction with p-toluenesulfonyl isocyanate and subsequent cyclo-elimination. This method enables the preparation of oxazolidinones with high enantiopurity, demonstrating the application of sulfonyl chloride in developing methodologies for solid-phase chemistry of heterocyclic compounds (Holte et al., 1998).
Safety and Hazards
The compound is classified as dangerous, with hazard statements H335 (May cause respiratory irritation) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
2-methylpyrrolidine-1-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2S/c1-5-3-2-4-7(5)10(6,8)9/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUTVEHZDSNVHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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